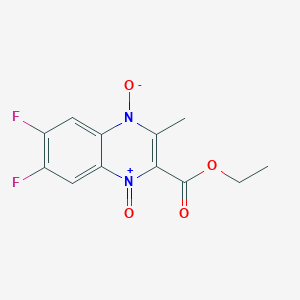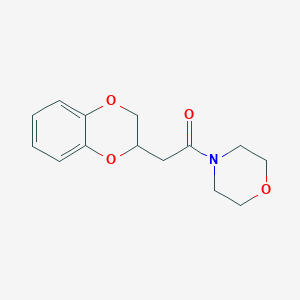
Ethyl 6,7-difluoro-3-methylquinoxaline-2-carboxylate 1,4-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(ETHOXYCARBONYL)-6,7-DIFLUORO-3-METHYL-1,4-QUINOXALINEDIIUMDIOLATE is a complex organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring
Preparation Methods
The synthesis of 2-(ETHOXYCARBONYL)-6,7-DIFLUORO-3-METHYL-1,4-QUINOXALINEDIIUMDIOLATE involves several steps, typically starting with the preparation of the quinoxaline core. Common synthetic routes include:
Cyclization Reactions: The formation of the quinoxaline ring through cyclization of appropriate precursors.
Functional Group Introduction: Subsequent introduction of ethoxycarbonyl, difluoro, and methyl groups through various organic reactions such as alkylation, halogenation, and esterification.
Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
2-(ETHOXYCARBONYL)-6,7-DIFLUORO-3-METHYL-1,4-QUINOXALINEDIIUMDIOLATE undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.
Substitution: The difluoro groups can undergo nucleophilic substitution reactions, often using reagents like sodium ethoxide or potassium tert-butoxide.
Esterification: The ethoxycarbonyl group can participate in esterification reactions, forming various esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium ethoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(ETHOXYCARBONYL)-6,7-DIFLUORO-3-METHYL-1,4-QUINOXALINEDIIUMDIOLATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(ETHOXYCARBONYL)-6,7-DIFLUORO-3-METHYL-1,4-QUINOXALINEDIIUMDIOLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or activating their functions. The pathways involved often include:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent reactions.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, altering signal transduction pathways.
Comparison with Similar Compounds
2-(ETHOXYCARBONYL)-6,7-DIFLUORO-3-METHYL-1,4-QUINOXALINEDIIUMDIOLATE can be compared with other quinoxaline derivatives, such as:
2-(ETHOXYCARBONYL)-6,7-DIFLUORO-1,4-QUINOXALINEDIIUMDIOLATE: Similar structure but lacks the methyl group, leading to different chemical properties.
6,7-DIFLUORO-3-METHYL-1,4-QUINOXALINEDIIUMDIOLATE: Lacks the ethoxycarbonyl group, affecting its reactivity and applications.
The uniqueness of 2-(ETHOXYCARBONYL)-6,7-DIFLUORO-3-METHYL-1,4-QUINOXALINEDIIUMDIOLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H10F2N2O4 |
|---|---|
Molecular Weight |
284.22 g/mol |
IUPAC Name |
ethyl 6,7-difluoro-3-methyl-4-oxido-1-oxoquinoxalin-1-ium-2-carboxylate |
InChI |
InChI=1S/C12H10F2N2O4/c1-3-20-12(17)11-6(2)15(18)9-4-7(13)8(14)5-10(9)16(11)19/h4-5H,3H2,1-2H3 |
InChI Key |
DFZJKQVNUNPEIT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C2[N+]1=O)F)F)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3,5-dimethyl-1H-pyrazol-1-yl)tetrazolo[1,5-a]quinoxaline](/img/structure/B11069074.png)
![2-(4-methoxyphenyl)-7,7-dimethyl-4-(methylsulfanyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B11069080.png)
![3-{[(4-Ethylphenoxy)acetyl]amino}benzyl (4-ethylphenoxy)acetate](/img/structure/B11069083.png)
![N-[2-(2,3-dihydro-1H-benzimidazol-1-yl)ethyl]-7-nitro-2,1,3-benzoxadiazol-4-amine](/img/structure/B11069084.png)
![methyl 4-{[2-(1H-benzimidazol-2-yl)ethyl]carbamoyl}benzoate](/img/structure/B11069090.png)
![1,7-Diphenyl-1,5,6,7-tetrahydropyrazolo[3,4-b]pyrrolo[3,2-e]pyridin-4-amine](/img/structure/B11069096.png)
![(4Z)-4-{[5-(5-chloro-2-methyl-4-nitrophenyl)furan-2-yl]methylidene}-2,2,5,5-tetramethyldihydrofuran-3(2H)-one](/img/structure/B11069097.png)

![3-(1,3-benzodioxol-5-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11069107.png)
![5-(pyridin-3-yl)-3-({[3-(trifluoromethyl)phenyl]amino}methyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B11069111.png)
![3-(4-chlorophenyl)-6-[(2E)-2-(4-methoxybenzylidene)hydrazinyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11069119.png)

![N-[2-(3,4-diethoxyphenyl)ethyl]pyridazine-3-carboxamide](/img/structure/B11069154.png)
![N-({4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}carbamoyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide](/img/structure/B11069162.png)
